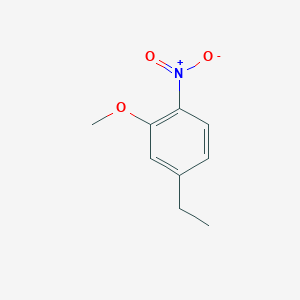

4-Ethyl-2-methoxy-1-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-ethyl-2-methoxy-1-nitrobenzene |

InChI |

InChI=1S/C9H11NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

YNTVWMADLMFEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Ethyl 2 Methoxy 1 Nitrobenzene

Electrophilic Aromatic Substitution Reactions of 4-Ethyl-2-methoxy-1-nitrobenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present.

Regioselectivity and Directing Effects of Substituents (Ethyl, Methoxy (B1213986), Nitro)

The regioselectivity of electrophilic substitution on the this compound ring is a result of the combined directing effects of the three substituents. These effects are summarized in the table below.

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | C2 | Strongly Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | C4 | Activating | Ortho, Para |

| -NO₂ (Nitro) | C1 | Strongly Deactivating | Meta |

The methoxy and ethyl groups are activating and direct incoming electrophiles to the positions ortho and para relative to themselves. youtube.comlibretexts.org Conversely, the nitro group is strongly deactivating and directs incoming groups to the meta position. youtube.comrsc.org

In the case of this compound, the available positions for substitution are C3, C5, and C6.

The methoxy group at C2 directs towards C3 (ortho) and C5 (para).

The ethyl group at C4 directs towards C3 and C5 (both ortho).

The nitro group at C1 directs towards C3 and C5 (both meta).

All three groups, therefore, direct incoming electrophiles to positions C3 and C5. The C6 position is sterically hindered by the adjacent nitro and methoxy groups. The powerful activating and ortho, para-directing nature of the methoxy group is the dominant influence, strongly enhancing the electron density and reactivity at the C3 and C5 positions. libretexts.org

Halogenation Reactions

Halogenation is a typical electrophilic aromatic substitution reaction. While specific studies on the halogenation of this compound are not extensively documented in readily available literature, the principles of regioselectivity discussed above would apply. For instance, bromination of a similarly substituted compound, nitrobenzene (B124822), requires harsh conditions and yields the meta-substituted product. libretexts.org However, in this compound, the activating methoxy and ethyl groups would facilitate halogenation at the C3 and C5 positions.

It is important to note that under different conditions, such as the presence of UV light, radical substitution on the ethyl group's side chain can occur instead of substitution on the aromatic ring. brainly.com

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic rings, particularly those bearing strong electron-withdrawing groups like the nitro group. researchgate.netchegg.com

Displacement of Nitro and Other Leaving Groups

The nitro group is a powerful activating group for SNAr, making the carbon atom to which it is attached susceptible to nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this compound, this corresponds to the C2 and C4 positions.

While the nitro group itself can act as a leaving group, it is more common for another leaving group, such as a halogen, positioned ortho or para to the nitro group, to be displaced. For example, in the reaction of 1,2-dichloro-4-nitrobenzene with sodium methoxide (B1231860), the chlorine atom at C2 (ortho to the nitro group) is displaced to form 2-chloro-1-methoxy-4-nitrobenzene. chegg.com A similar principle applies to the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene, where a fluorine atom is displaced by a methoxide ion. google.comscbt.com

Influence of Methoxy Group on Nucleophilic Reactivity

The methoxy group, being electron-donating by resonance, generally deactivates the aromatic ring towards nucleophilic attack. However, its position relative to the nitro group is crucial. When positioned ortho or para to the nitro group, its electron-donating nature can stabilize the Meisenheimer complex, an intermediate formed during the SNAr reaction, thus influencing the reaction rate and regioselectivity. chegg.com In the context of this compound, the methoxy group at the C2 position (ortho to the nitro group) would influence any potential nucleophilic substitution at the C1 position.

Reduction Reactions of the Nitro Group in this compound

The reduction of an aromatic nitro group to an amino group is a synthetically important transformation, as it provides access to anilines, which are versatile precursors for many other compounds. wikipedia.orgpsu.edu The product of the reduction of this compound is 4-Ethyl-2-methoxyaniline (B13138120).

A variety of reagents and conditions can be employed for this reduction, offering different levels of selectivity and efficiency. scispace.com Common methods applicable to this transformation are detailed below.

| Method | Reagents/Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol solvent, 25-30°C, 3.0 kg H₂ pressure | A widely used industrial method. google.com |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Various solvents (e.g., ethanol, water) | Effective and often chemoselective. scispace.com |

| Metal in Acid | Fe, HCl or Acetic Acid | Aqueous or alcoholic solutions, often heated | A classic and cost-effective method. wikipedia.orggoogle.com |

| Metal in Acid | Sn, HCl | Acidic medium | Effective but tin salts can be problematic to remove. scispace.com |

| Transfer Hydrogenation | Hydrazine, Raney Nickel | 0-10°C | Can be used for selective reduction to hydroxylamines. wikipedia.org |

| Sulfide (B99878) Reagents | Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

The synthesis of 4-Ethyl-2-methoxyaniline from o-nitroethylbenzene has been reported through a multi-step process, where the final step would involve the reduction of an intermediate nitro compound. researchgate.net Specifically, the reduction of related nitrobenzene derivatives, such as 4-fluoro-2-methoxy-1-nitrobenzene, has been successfully achieved using catalytic hydrogenation with Raney Nickel to produce the corresponding aniline (B41778). google.com

Mentioned Compounds

| Compound Name |

|---|

| 1,2-dichloro-4-nitrobenzene |

| 2,4-difluoro-1-nitrobenzene |

| 2-chloro-1-methoxy-4-nitrobenzene |

| 4-Ethyl-2-methoxyaniline |

| This compound |

| 4-fluoro-2-methoxy-1-nitrobenzene |

| Aniline |

| Benzene |

| Nitrobenzene |

| o-nitroethylbenzene |

| Sodium methoxide |

Catalytic Hydrogenation for Amine Formation

The reduction of the nitro group in this compound to form 4-ethyl-2-methoxyaniline is a cornerstone reaction, with catalytic hydrogenation being the most prevalent and efficient method. unacademy.commasterorganicchemistry.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. unacademy.com

Commonly employed catalysts for the hydrogenation of aromatic nitro compounds include noble metals such as palladium, platinum, and rhodium, as well as non-noble metals like nickel. numberanalytics.comacademax.com These catalysts are often supported on materials like carbon (e.g., Pd/C), alumina (B75360), or silica (B1680970) to enhance their activity, stability, and ease of recovery. numberanalytics.commdpi.com

The general reaction can be represented as:

R-NO₂ + 3H₂ → R-NH₂ + 2H₂O unacademy.com

In the context of this compound, the reaction yields 4-ethyl-2-methoxyaniline. The selection of the catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high yield and selectivity, minimizing side reactions. numberanalytics.comacademax.com For instance, transfer hydrogenation using a magnetically recoverable palladium catalyst (Pd@Fe₃O₄) has demonstrated high efficacy in converting nitroarenes to their corresponding anilines. nih.gov Gold nanoparticles supported on alumina nanowires have also been shown to be highly selective catalysts for the hydrogenation of various nitroarenes. mdpi.com

Table 1: Catalysts for the Hydrogenation of Nitroarenes

| Catalyst System | Support | Key Features | Reference |

|---|---|---|---|

| Palladium | Carbon (Pd/C) | Widely used, high efficiency. | numberanalytics.comcommonorganicchemistry.com |

| Platinum Oxide (PtO₂) | - | Effective for nitro group reduction. | numberanalytics.comwikipedia.org |

| Raney Nickel | - | A cost-effective alternative to noble metals. | numberanalytics.comwikipedia.org |

| Gold Nanoparticles | Alumina Nanowires | High selectivity for multifunctional nitroarenes. | mdpi.com |

| Palladium on Magnetite | Iron Oxide (Fe₃O₄) | Magnetically recoverable, efficient for transfer hydrogenation. | nih.gov |

| Manganese Pincer Complex | - | Air-stable, base-metal catalyst with high chemoselectivity. | acs.org |

Other Chemical Reduction Methodologies

While catalytic hydrogenation is a dominant method, other chemical reduction techniques can also achieve the transformation of this compound to its corresponding amine. These methods often involve the use of stoichiometric reducing agents and are particularly useful when certain functional groups that are sensitive to catalytic hydrogenation are present in the molecule. unacademy.com

Historically, metals such as iron, tin, or zinc in the presence of a strong acid like hydrochloric acid have been used for the reduction of aromatic nitro compounds. masterorganicchemistry.comnumberanalytics.com

Other notable reducing agents include:

Tin(II) chloride (SnCl₂): This reagent offers a mild method for reducing nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄): While NaBH₄ is a milder agent, LiAlH₄ is a much stronger reducing agent. numberanalytics.com However, for aromatic nitro compounds, LiAlH₄ can sometimes lead to the formation of azo products rather than the desired amine. commonorganicchemistry.com

Metal Sulfides: Reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can also be used. mdpi.com The Zinin reduction, which historically used sodium sulfide, is a classic example of this type of transformation. nih.gov

Oxidation Reactions of the Ethyl Moiety in this compound

The ethyl group attached to the benzene ring of this compound is susceptible to oxidation at the benzylic position. This type of reaction typically converts the ethyl group into an acetyl group, yielding 1-(3-methoxy-4-nitrophenyl)ethanone.

Benzylic oxidation can be achieved using various oxidizing agents. For similar substrates, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used. However, more modern and selective methods are often preferred. For example, the oxidation of various ethylbenzene (B125841) derivatives to their corresponding acetophenones has been accomplished using catalytic systems. rsc.org While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of benzylic oxidation of ethylarenes are applicable. rsc.org The reaction transforms the C-H bonds at the benzylic position into C-O bonds.

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways

The reduction of nitroarenes like this compound is generally understood to proceed through a stepwise pathway. The most widely accepted mechanism for catalytic hydrogenation is the Haber mechanism, which involves a series of intermediates. acs.org

The general pathway for the reduction of a nitro group to an amine is as follows:

Nitro → Nitroso → Hydroxylamine (B1172632) → Amine

R-NO₂ → R-NO → R-NHOH → R-NH₂ doubtnut.comsarthaks.comresearchgate.net

In the context of catalytic hydrogenation, the reaction begins with the adsorption of both the nitro compound and hydrogen onto the surface of the metal catalyst. researchgate.net This is followed by a sequential transfer of hydrogen atoms to the nitro group, leading to the formation of the nitroso and hydroxylamine intermediates before the final amine product is formed. mdpi.comresearchgate.net The formation of aniline derivatives from nitroarenes is generally favored over the accumulation of these intermediates when using selective catalysts. mdpi.com

Mechanistic studies on manganese-catalyzed hydrogenation suggest a pathway involving a bifunctional activation with metal-ligand cooperation. acs.org Isotopic labeling studies using deuterated water (D₂O) have also been employed to probe the mechanism of transfer hydrogenation, confirming the role of the solvent as a hydrogen source. nih.gov

Identification of Reaction Intermediates

The identification of transient species formed during the reduction of nitroarenes is crucial for understanding the reaction mechanism. The primary intermediates in the reduction of nitrobenzene to aniline are nitrosobenzene (B162901) and N-phenylhydroxylamine. doubtnut.comsarthaks.comresearchgate.net

Experimental studies have confirmed the presence of these intermediates. For example, when N-phenylhydroxylamine was subjected to standard manganese-catalyzed hydrogenation conditions, it was converted to aniline, supporting its role as an intermediate. acs.org In contrast, azobenzene (B91143) and 1,2-diphenylhydrazine (B7769752) showed much lower conversion to aniline under the same conditions, suggesting they are less likely to be on the primary reaction pathway for direct hydrogenation. acs.org

Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR) spectroscopy and electrochemical tip-enhanced Raman spectroscopy (EC-TERS), have been utilized to monitor the reaction progress and identify intermediates in real-time. acs.orgnih.gov EC-TERS, in particular, has been successful in capturing the fine structure of negatively charged intermediates during the electrochemical reduction of a nitrobenzene derivative on a single crystal surface, providing evidence for a stepwise electron transfer and protonation process. acs.org

Table 2: Intermediates in the Reduction of Nitroarenes

| Intermediate | Formula (General) | Role in Pathway | Reference |

|---|---|---|---|

| Nitroso Compound | R-NO | First reduction product from the nitro group. | sarthaks.comresearchgate.net |

| Hydroxylamine | R-NHOH | Second key intermediate, formed from the nitroso compound. | doubtnut.comresearchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethyl 2 Methoxy 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-Ethyl-2-methoxy-1-nitrobenzene is predicted to show distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy (B1213986) substituents. The electron-withdrawing nitro group and electron-donating methoxy and ethyl groups create a specific pattern of chemical shifts for the three protons on the aromatic ring.

Based on established substituent effects and data from analogous compounds like 1-methoxy-4-nitrobenzene spectrabase.com and ethylbenzene (B125841) derivatives, the following proton signals are anticipated. The aromatic region is expected to feature three protons. The proton at C5, situated between the ethyl and nitro groups, would likely appear as a doublet of doublets. The proton at C3, adjacent to the nitro group, is expected to be the most downfield of the aromatic signals, appearing as a doublet. The proton at C6, adjacent to the ethyl group, would be the most upfield, appearing as a doublet.

Predicted ¹H NMR Chemical Shifts for this compound This data is based on computational predictions and is intended for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | 7.95 | d | 2.5 |

| H-5 | 7.85 | dd | 8.7, 2.5 |

| H-6 | 7.30 | d | 8.7 |

| -OCH₃ | 3.95 | s | - |

| -CH₂CH₃ | 2.75 | q | 7.6 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. The carbon atom bearing the nitro group (C-1) and the carbon bearing the methoxy group (C-2) are expected at the downfield end of the aromatic region. In contrast, the carbons of the ethyl group will be found in the upfield aliphatic region. Data from related structures like 1-methoxy-4-nitrobenzene and 4-ethylphenol (B45693) supports these predictions. hmdb.caspectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound This data is based on computational predictions and is intended for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NO₂) | 149.5 |

| C-4 (C-Ethyl) | 148.0 |

| C-2 (C-OCH₃) | 141.0 |

| C-6 | 129.0 |

| C-5 | 124.5 |

| C-3 | 108.0 |

| -OCH₃ | 56.5 |

| -CH₂CH₃ | 28.5 |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to be dominated by strong absorptions from the nitro group. Specifically, two distinct bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1345-1385 cm⁻¹) stretching vibrations of the N-O bond are characteristic. acs.org

Other significant peaks include those for the C-O stretching of the aryl-alkyl ether (methoxy group) around 1250 cm⁻¹ and 1030 cm⁻¹, C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (2850-2960 cm⁻¹), and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound This data is based on characteristic vibrational frequencies of functional groups found in analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Nitro Group (Asymmetric Stretch) | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |

| Nitro Group (Symmetric Stretch) | 1345 - 1385 | Strong |

| Aryl Ether C-O Stretch (Asymmetric) | 1230 - 1270 | Strong |

| Aryl Ether C-O Stretch (Symmetric) | 1010 - 1050 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Nitroaromatic compounds typically display two characteristic absorption bands. The high-energy band, occurring at shorter wavelengths (around 200-270 nm), is attributed to π → π* transitions within the benzene (B151609) ring. The presence of the electron-donating methoxy and ethyl groups is expected to cause a bathochromic (red) shift of this band compared to nitrobenzene (B124822) itself.

A second, lower-energy band, corresponding to the n → π* transition of the nitro group, is often observed as a shoulder at longer wavelengths (around 300-350 nm). This band is typically of lower intensity. For the analogous compound 1-Methoxy-4-nitrobenzene, UV-Vis spectra are well-documented and support the expectation of these transitions. spectrabase.com

Expected UV-Vis Absorption Maxima (λmax) for this compound This data is based on electronic transitions observed in analogous compounds.

| Electronic Transition | Expected λmax Range (in ethanol) |

|---|---|

| π → π* | 260 - 290 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is used to determine the exact mass of a compound with high precision. For this compound, the calculated monoisotopic mass is 181.073893 Da for the neutral molecule [M]. nih.gov In a typical positive-ion mode experiment, the protonated molecule [M+H]⁺ would be observed with a calculated m/z of 182.08117.

The fragmentation pattern in an MS/MS experiment would likely involve characteristic losses of the substituent groups. Key expected fragment ions would include:

Loss of the nitro group (-NO₂): [M - 46]⁺ at m/z ~135

Loss of an ethyl radical (-C₂H₅): [M - 29]⁺ at m/z ~152

Loss of a methyl radical from the methoxy group (-CH₃): [M - 15]⁺ at m/z ~166

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group after rearrangement: [M - 30]⁺ at m/z ~151

Analysis of the fragmentation of related compounds, such as 1-ethyl-4-methoxybenzene, shows a prominent peak for the loss of the ethyl group, supporting these predictions. nist.gov

Predicted Mass Spectrometry Fragments for this compound This data is based on the calculated molecular weight and common fragmentation pathways for this class of compounds.

| Ion | Description | Calculated m/z |

|---|---|---|

| [C₉H₁₁NO₃]⁺ | Molecular Ion (M⁺) | 181.07 |

| [C₉H₁₀NO₃]⁻ | Loss of H radical | 180.07 |

| [C₈H₈NO₃]⁺ | Loss of CH₃ radical | 166.05 |

| [C₇H₈O₃]⁺ | Loss of C₂H₅ radical | 152.05 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Upon injection into the GC, the mixture is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. This compound, with a molecular weight of 181.19 g/mol , would elute at a characteristic retention time. Upon entering the mass spectrometer, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

The primary molecular ion ([M]⁺) peak would be expected at a mass-to-charge ratio (m/z) of 181. Subsequent fragmentation would likely proceed through the loss of its functional groups. Key fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). The presence of the ethyl and methoxy groups introduces additional fragmentation routes.

A summary of predicted, significant fragments for this compound is detailed in the table below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted m/z | Ion Formula | Likely Fragmentation Pathway |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺ | Molecular Ion ([M]⁺) |

| 166 | [C₈H₈NO₃]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| 152 | [C₈H₁₀NO₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 135 | [C₉H₁₁O]⁺ | Loss of the nitro group (•NO₂) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. Although a complete single-crystal X-ray diffraction study for this compound has not been published, the expected structural features can be inferred from analyses of closely related substituted nitrobenzene derivatives. mdpi.comresearchgate.net

A single crystal X-ray diffraction analysis of this compound would provide precise data on its solid-state molecular structure. The experiment involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the diffraction pattern. This pattern is then used to compute an electron density map, from which the atomic positions are determined.

The key parameters that would be determined from such an analysis are presented in the following table.

Table 2: Crystallographic Parameters Obtainable from Single Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The crystal class (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal, detailing rotational and translational symmetries. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles formed by them, providing conformational details. |

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. In the case of this compound, the packing would be influenced by a combination of van der Waals forces and weaker hydrogen bonds.

Specifically, the presence of the electron-rich oxygen atoms of the nitro and methoxy groups, along with hydrogen atoms on the ethyl group and the aromatic ring, creates the potential for weak C—H⋯O hydrogen bonds. gatech.edu These interactions, while weaker than conventional O-H···O or N-H···O bonds, play a crucial role in stabilizing the crystal lattice. researchgate.net The nitro group is a particularly effective hydrogen bond acceptor. researchgate.net These C—H⋯O interactions would likely link adjacent molecules into a three-dimensional supramolecular network.

The conformation of the this compound molecule in the solid state would be defined by its various dihedral angles. A key structural feature in substituted nitrobenzenes is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. researchgate.net In many crystal structures, steric hindrance or packing forces cause the nitro group to be twisted out of the plane of the aromatic ring. mdpi.comresearchgate.net Studies on similar molecules show this twist angle can vary significantly. researchgate.net

The orientation of the methoxy and ethyl substituents relative to the ring would also be precisely determined. The dihedral angle of the C-C-O-C chain in the methoxy group and the C-C-C-H angles of the ethyl group define their spatial arrangement.

Table 3: Key Dihedral Angles for Conformational Analysis

| Atoms Defining the Angle | Description of Conformation |

|---|---|

| O-N-C₁-C₂ | Defines the twist of the nitro group relative to the benzene ring. |

| C₂-C₂-O-C(methyl) | Defines the orientation of the methoxy group relative to the benzene ring. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound, the experimental results should align closely with the theoretical composition calculated from its molecular formula, C₉H₁₁NO₃. nih.govnih.gov This analysis confirms the compound's stoichiometry and is a crucial check for purity.

The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen and the compound's molar mass (181.19 g/mol ). webqc.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.66% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.12% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73% |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.49% |

| Total | | | | 181.191 | 100.00% |

Theoretical and Computational Investigations of 4 Ethyl 2 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental in predicting the molecular structure and properties of organic compounds. These methods provide a powerful lens for understanding geometric parameters and energetic stability.

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of molecules, including benzene (B151609) derivatives. ijert.org Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are frequently employed to accurately calculate optimized geometries, vibrational frequencies, and electronic properties of substituted benzenes. ijert.org For nitroaromatic compounds, DFT calculations have been successfully used to study structural properties, complementing experimental data and helping to understand energetic behaviors. ijert.orgresearchgate.net Computational studies on nitrobenzene (B124822) and its derivatives have demonstrated the utility of DFT in building a profile of physical properties and achieving results that correlate well with experimental findings. ijert.orgresearchgate.net

The geometry of 4-Ethyl-2-methoxy-1-nitrobenzene is determined by the interplay of its constituent functional groups attached to the benzene ring. The purpose of geometry optimization in computational chemistry is to find the structure with the minimum energy. ijert.org For substituted benzenes, the resulting optimized structure is often planar or nearly planar. ijert.org

Studies on anisole (B1667542) and its derivatives show that the methoxy (B1213986) group has a preferred orientation relative to the benzene ring. The most stable conformer is typically planar, with the methyl group lying in the plane of the benzene ring. nih.gov The nitro group in nitrobenzene also tends to be coplanar with the benzene ring to maximize resonance stabilization. The ethyl group, being flexible, will orient itself to minimize steric hindrance with the adjacent methoxy group.

The optimized geometry of nitrobenzene derivatives shows that the benzene ring can be slightly distorted from a perfect hexagon due to the electronic influence of the substituents. ijert.org For instance, in a study of 1,2,3-trichloro-4-nitrobenzene, the bond angles within the ring deviated from the ideal 120° due to repulsion between the substituents and the ring. ijert.org A similar effect would be expected for this compound.

Below is a table of calculated geometric parameters for a related compound, 1-methoxy-4-nitrobenzene, which helps to illustrate the expected bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C-N | 1.48 |

| N-O | 1.23 | |

| C-O (methoxy) | 1.35 | |

| Bond Angle (°) | O-N-O | 123.8 |

| C-C-N | 118.7 |

Electronic Structure Analysis

The electronic properties of a molecule, particularly the distribution of electrons in its frontier molecular orbitals, are key to understanding its reactivity and spectral characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

In this compound, the electronic character is shaped by three substituents:

Nitro group (-NO2): A strong electron-withdrawing group that lowers the energy of both HOMO and LUMO and localizes LUMO density on and around the nitro group.

Methoxy group (-OCH3): An electron-donating group that raises the HOMO energy level.

Ethyl group (-CH2CH3): A weak electron-donating group that also contributes to raising the HOMO energy.

The presence of both electron-donating and electron-withdrawing groups leads to a smaller HOMO-LUMO gap compared to benzene itself, indicating increased reactivity and potential for charge-transfer interactions. The HOMO is expected to be distributed mainly over the benzene ring and the electron-donating methoxy and ethyl groups, while the LUMO will be predominantly localized on the nitro group and the atoms of the benzene ring attached to it.

Computational studies on various nitrobenzene derivatives provide insight into these effects. ijert.org The table below shows HOMO, LUMO, and energy gap values for related molecules, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.82 | -1.68 | 6.14 |

| 1-methoxy-4-nitrobenzene | -6.89 | -1.84 | 5.05 |

| N-ethyl-4-nitrobenzene | -6.68 | -1.60 | 5.08 |

The distribution of atomic charges reveals the electrophilic and nucleophilic sites within a molecule. In this compound, the strong electron-withdrawing nature of the nitro group results in a significant accumulation of negative charge on its oxygen atoms and a partial positive charge on the nitrogen atom. The electron-donating methoxy and ethyl groups, in contrast, increase the electron density on the benzene ring, particularly at the ortho and para positions relative to them. Molecular electrostatic potential (MEP) maps, which can be generated from DFT calculations, visually represent this charge distribution, with red areas indicating electron-rich (nucleophilic) regions and blue areas indicating electron-poor (electrophilic) regions. For the target molecule, the region around the nitro group would be strongly negative (red), while the hydrogen atoms of the methyl and ethyl groups would be positive (blue).

Vibrational Frequency Analysis and Spectroscopic Correlation

Vibrational spectroscopy, including FT-IR and Raman techniques, is a powerful tool for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra. ijert.org

For this compound, the vibrational spectrum would be a composite of the modes associated with its functional groups:

Nitro Group Vibrations: The most characteristic vibrations of the nitro group are its symmetric and asymmetric stretching modes. These typically appear in the regions of 1300-1390 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

Methoxy Group Vibrations: The C-O stretching vibrations of the methoxy group are expected in the range of 1000-1300 cm⁻¹.

Ethyl Group Vibrations: These include C-H stretching modes (2850-3000 cm⁻¹) and various bending and rocking modes at lower frequencies.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene ring typically occur in the 1400-1600 cm⁻¹ region. C-H stretching vibrations on the ring are found above 3000 cm⁻¹.

The table below presents a correlation of predicted vibrational frequencies and their assignments for a structurally related compound, based on DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl and methyl groups |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Asymmetric stretching of the N-O bonds |

| Aromatic C=C Stretch | 1400 - 1600 | Stretching of C=C bonds in the benzene ring |

| NO₂ Symmetric Stretch | 1300 - 1390 | Symmetric stretching of the N-O bonds |

| C-O-C Asymmetric Stretch | 1220 - 1280 | Asymmetric stretching of the ether linkage |

| C-O-C Symmetric Stretch | 1000 - 1050 | Symmetric stretching of the ether linkage |

Environmental Chemical Degradation Mechanisms of 4 Ethyl 2 Methoxy 1 Nitrobenzene

Mechanistic Studies of Degradation Processes

The degradation of 4-Ethyl-2-methoxy-1-nitrobenzene in the environment is likely to be driven by processes that generate highly reactive species capable of overcoming the stability of the aromatic ring. Advanced Oxidation Processes (AOPs) and photolytic degradation are key mechanisms in this context.

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). nih.gov These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of organic pollutants. mdpi.com Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is a classic example of an AOP that produces hydroxyl radicals. usgs.govnih.gov

The degradation of this compound via Fenton oxidation would likely proceed through the attack of hydroxyl radicals on the molecule. The possible sites of attack include the aromatic ring and the ethyl side chain.

Attack on the Aromatic Ring : The methoxy (B1213986) (-OCH₃) group is an ortho-, para-directing and activating group, meaning it increases the electron density at the positions ortho and para to it. organicchemistrytutor.comlibretexts.orgyoutube.com The ethyl (-CH₂CH₃) group is also an ortho-, para-directing and weakly activating group. The nitro (-NO₂) group, in contrast, is a meta-directing and deactivating group. wikipedia.org Therefore, hydroxyl radical attack is most likely to occur at the positions activated by the methoxy and ethyl groups. This would lead to the formation of hydroxylated intermediates. The addition of a hydroxyl radical to the benzene (B151609) ring forms a hydroxycyclohexadienyl radical, which can then undergo further reactions. nih.govrsc.org

Attack on the Ethyl Side Chain : The ethyl group is also susceptible to attack by hydroxyl radicals, primarily through hydrogen abstraction from the benzylic position (the carbon atom attached to the aromatic ring). mdpi.com This would lead to the formation of a benzylic radical, which can then be further oxidized to form alcohols, aldehydes, and carboxylic acids. google.com

Photolytic degradation involves the breakdown of a chemical compound by light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that generate reactive species.

For nitroaromatic compounds, direct photolysis can be a significant degradation pathway. nih.gov The nitro group can absorb ultraviolet (UV) radiation, leading to an excited state that can undergo various reactions, including isomerization to a nitrite (B80452) and subsequent reactions.

Indirect photolysis is often more significant in natural waters. nih.gov Dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, producing reactive species like hydroxyl radicals upon irradiation, which then attack the pollutant molecule in a manner similar to AOPs. The photochemical degradation of methoxy-substituted aromatic compounds has been observed to proceed through various pathways, including demethylation and the formation of phenolic compounds. mdpi.com

Identification and Characterization of Degradation Intermediates

Based on the degradation pathways of similar compounds, a number of intermediates can be postulated for the degradation of this compound.

Hydroxylated Derivatives : Attack of hydroxyl radicals on the aromatic ring would lead to the formation of various hydroxylated isomers of this compound.

Side-Chain Oxidation Products : Oxidation of the ethyl group would likely produce 1-(2-methoxy-4-nitrophenyl)ethanol, 1-(2-methoxy-4-nitrophenyl)ethanone, and eventually 2-methoxy-4-nitrobenzoic acid.

Demethylation and Denitration Products : Cleavage of the methoxy group would result in phenolic compounds. The removal of the nitro group, a common step in the degradation of nitroaromatics, would lead to the formation of 4-ethyl-2-methoxyphenol (B121337). researchgate.net

Ring-Cleavage Products : Following the initial hydroxylation and oxidation steps, the aromatic ring can be opened to form smaller aliphatic compounds. nih.gov For instance, the degradation of benzene by hydroxyl radicals is known to produce muconic acid and other short-chain organic acids. researchgate.net

The following table summarizes potential degradation intermediates:

| Precursor Compound | Potential Degradation Intermediates |

| This compound | Hydroxylated this compound isomers |

| 1-(2-methoxy-4-nitrophenyl)ethanol | |

| 1-(2-methoxy-4-nitrophenyl)ethanone | |

| 2-methoxy-4-nitrobenzoic acid | |

| 4-Ethyl-2-methoxyphenol | |

| Short-chain organic acids (e.g., muconic acid derivatives) |

Elucidation of Degradation Pathways and Reaction Networks

Based on the likely intermediates, a plausible degradation network for this compound can be proposed. The degradation would likely initiate with either hydroxylation of the aromatic ring or oxidation of the ethyl side chain. These initial products would then undergo further oxidation. For example, hydroxylated intermediates can be further oxidized to dihydroxy or trihydroxy derivatives, which are more susceptible to ring cleavage. Similarly, the side-chain oxidation products would undergo further degradation.

Ultimately, these pathways would converge, leading to the opening of the aromatic ring and the formation of smaller, more biodegradable organic acids, which can eventually be mineralized to CO₂, H₂O, and NO₃⁻.

Factors Influencing Degradation Kinetics and Mechanisms

Several environmental factors can significantly influence the rate and mechanism of degradation of this compound.

pH : The pH of the medium can have a profound effect on AOPs like Fenton oxidation. The generation of hydroxyl radicals is most efficient in acidic conditions (typically pH 2.5-3.5). At higher pH values, iron precipitates as ferric hydroxide, reducing the catalyst's effectiveness. The pH can also influence the speciation of the target compound and its intermediates.

The following table illustrates the general effect of these parameters on degradation rates, based on studies of other organic pollutants:

| Parameter | Effect on Degradation Rate in AOPs | Optimal Range (General) |

| pH | Decreases significantly at neutral and alkaline pH | Acidic (2.5 - 3.5) |

| Fe²⁺ Concentration | Increases up to an optimal point, then may decrease | Varies with pollutant and H₂O₂ concentration |

| H₂O₂ Concentration | Increases up to an optimal point, then may decrease | Varies with pollutant and Fe²⁺ concentration |

Applications of 4 Ethyl 2 Methoxy 1 Nitrobenzene in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The primary application of 4-Ethyl-2-methoxy-1-nitrobenzene in advanced synthesis is its function as a precursor to 4-ethyl-2-methoxyaniline (B13138120) . The transformation of the nitro group (–NO₂) into an amino group (–NH₂) is a fundamental step that unlocks its synthetic potential. This reduction is a well-established process in organic chemistry, often accomplished through methods such as catalytic hydrogenation using catalysts like Raney Nickel or through chemical reduction with agents like iron in acidic media or indium in aqueous ammonium (B1175870) chloride. google.comorgsyn.org

Once formed, the resulting aniline (B41778) is a highly versatile intermediate. The amino group can participate in a wide array of chemical reactions, including diazotization, acylation, and alkylation, enabling its incorporation into larger, more complex molecules. Research on related nitroaromatic compounds illustrates this principle effectively. For instance, derivatives like 1-(bromomethyl)-4-nitrobenzene are used as starting materials in multi-step syntheses to create potent dual inhibitors of Hsp90 and HDAC6, which have been investigated for their potential in treating aggressive cancers. acs.orgacs.org In these pathways, the nitro group is strategically reduced to an amine, which is then further functionalized to build the final complex structure. acs.org

Furthermore, the broader class of ethylnitrobenzenes serves as crucial intermediates in the pharmaceutical industry. For example, 4-ethylnitrobenzene (B91404) is a key raw material for certain broad-spectrum antibiotics, while 2-ethylnitrobenzene (B1329339) is an important precursor in the synthesis of the antidiabetic drug linagliptin. google.com This highlights the established role of the ethyl-nitro-benzene scaffold as a foundational element in medicinal chemistry.

Exploration in the Synthesis of Novel Heterocyclic Compounds

Building upon its role as a precursor to 4-ethyl-2-methoxyaniline, the compound is instrumental in the synthesis of heterocyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of pharmaceutical and agricultural chemistry.

Research has identified the isomeric compound, 2-ethyl-4-methoxyaniline, as a "promising raw material with big potential for producing 5-methoxy indole". researchgate.net Indoles are a vital class of heterocyclic compounds, forming the core of many biologically active molecules, including neurotransmitters and numerous pharmaceuticals. The synthesis of an indole (B1671886) ring often involves an aniline derivative, demonstrating the direct pathway from this compound (via its corresponding aniline) to valuable heterocyclic systems. The specific substitution pattern of the starting material directly translates to the final indole product, allowing for the creation of precisely functionalized heterocycles.

This connection is further supported by the use of related compounds in industry; 2-ethylnitrobenzene is a documented starting material for the synthesis of both indole and the drug linagliptin, which itself features a complex heterocyclic framework. google.com

Contribution to the Development of New Synthetic Methodologies and Reagents

While this compound is typically a substrate rather than a reagent that defines a new methodology, its chemical class contributes to the advancement of synthetic chemistry. Functionalized nitroaromatics are often employed in the development of novel synthetic strategies.

One area of advancement is in process chemistry. The synthesis of related compounds like 4-ethylnitrobenzene and 2-ethylnitrobenzene has been modernized through the use of microchannel reactors for continuous nitration. google.com This technology represents a significant improvement over traditional batch processing, offering enhanced safety, higher efficiency, lower energy consumption, and reduced waste, thereby contributing to the development of greener and more cost-effective synthetic methodologies. google.com

Additionally, the powerful electron-withdrawing nature of the nitro group makes nitro-substituted benzene (B151609) rings key components in certain modern reagents. For example, diaryliodonium salts containing a nitrobenzene (B124822) moiety are used as efficient arylating agents in α-arylation reactions, a critical method for forming carbon-carbon bonds. mdpi.com These reagents allow for the direct attachment of an aryl group to a carbonyl compound, a key transformation in the synthesis of many natural products and drugs. mdpi.com

Potential in Material Science Research as a Synthetic Building Block

The potential of this compound in materials science lies in the unique electronic characteristics imparted by its functional groups. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the aromatic ring can be exploited to tune the optical and electronic properties of larger systems.

While direct research on this specific compound in materials is limited, studies on analogous molecules provide insight into its potential. The related compound 4-ethynyl-2-methoxy-1-nitrobenzene, for example, has been identified as having potential applications as a building block for advanced materials, possibly in the field of organic electronics. smolecule.com

Furthermore, the aniline derivative obtained from the reduction of this compound is a valuable monomer for creating functional polymers and dyes. The synthesis of dyes for keratinous fibers, for instance, has been shown to proceed through a 2-methoxymethyl-4-nitroaniline intermediate, which is then reduced to a diamine before being used in dyeing compositions. google.com This demonstrates the utility of the nitroaniline scaffold as a precursor to colorants and other functional materials, suggesting a similar potential for 4-ethyl-2-methoxyaniline in creating new polymers, pigments, or organic conductors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.